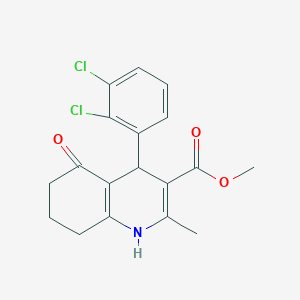

Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic framework with a ketone group at position 5 and a methyl ester at position 2. The 2,3-dichlorophenyl substituent at position 4 introduces steric and electronic effects that influence its physicochemical and biological properties. This compound belongs to a broader class of polyhydroquinolines, which are studied for applications ranging from medicinal chemistry (e.g., P-glycoprotein inhibition ) to materials science. Its synthesis typically involves Hantzsch multicomponent reactions or modifications of preexisting hexahydroquinoline scaffolds .

特性

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c1-9-14(18(23)24-2)15(10-5-3-6-11(19)17(10)20)16-12(21-9)7-4-8-13(16)22/h3,5-6,15,21H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYMVQBVUFAUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multicomponent reaction. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often include heating under reflux in an appropriate solvent such as ethanol or acetic acid .

化学反応の分析

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

科学的研究の応用

Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of calcium channel blockers, which are used to treat hypertension and angina.

Biological Studies: Its derivatives are studied for their potential anticancer, antimicrobial, and neuroprotective properties.

Industrial Applications: It is used in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.

作用機序

The compound primarily acts by inhibiting calcium channels in vascular smooth muscle cells. This inhibition prevents calcium influx, leading to vasodilation and reduced blood pressure. It also exhibits antagonistic activity against the mineralocorticoid receptor, contributing to its antihypertensive effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 2,3-dichlorophenyl group distinguishes this compound from analogs with alternative aryl or heteroaryl substituents. Key comparisons include:

*Calculated from molecular formula C₁₈H₁₇Cl₂NO₄ .

Key Observations :

- Electron-withdrawing groups (e.g., nitro, cyano) enhance polarity but may reduce membrane permeability .

- Halogen substituents (Cl, F) increase lipophilicity and influence binding to hydrophobic protein pockets .

- Alkyl chain extensions (e.g., octadecyl) drastically alter solubility, making such derivatives more suitable for topical or sustained-release applications .

Ester Group Modifications

The methyl ester at position 3 is a common feature, but analogs with bulkier esters exhibit distinct properties:

Key Observations :

Stereochemical and Crystallographic Considerations

- Diastereoisomerism: Some analogs, such as ethyl 4-(1-(tetrahydrofuran-2-yl)-2,4-dioxo-pyrimidin-5-yl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, exist as diastereomeric mixtures (0.53:0.47 ratio) . This complicates purification but may offer diverse biological activities.

- Crystallography: The refinement software SHELXL and OLEX2 are widely used to resolve hexahydroquinoline structures, revealing puckered conformations in the hexahydroquinoline ring .

Solubility and Lipophilicity

- Cl substituents : The 2,3-dichlorophenyl derivative has higher logP values compared to difluorophenyl or methoxyphenyl analogs, suggesting slower metabolic clearance but poorer aqueous solubility .

- Alkyl chains : Octadecyl derivatives (e.g., 8b, MW 569 g/mol) are solids with low solubility in polar solvents, favoring use in lipid-based drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。